![molecular formula C14H18F3NO2S B2674066 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 612042-26-9](/img/structure/B2674066.png)

3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoromethyl group, for instance, is known for its high electronegativity and can participate in various types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

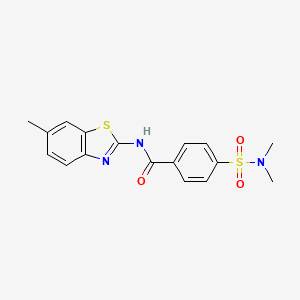

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine, have been widely recognized for their bacteriostatic properties against bacterial infections. Beyond their historical significance as antibiotics, sulfonamides have diversified applications in modern medicine, including roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their utility has expanded into the treatment of various diseases, such as cancer, glaucoma, and Alzheimer's disease, showcasing their versatility as drug candidates (Gulcin & Taslimi, 2018).

Environmental Degradation and Impact

Research on polyfluoroalkyl chemicals, which share structural similarities with this compound due to the presence of fluorinated moieties, has illuminated the environmental fate and degradation pathways of these compounds. Studies focusing on microbial degradation have provided insights into how these chemicals, once released into the environment, can be broken down into perfluorinated acids, raising concerns about their persistence and potential impact on ecosystems (Liu & Avendaño, 2013).

Antibiotic Resistance Implications

The widespread use of sulfonamides has led to environmental concerns, notably their contribution to the development of antibiotic resistance. The release of small amounts of sulfonamides into the environment, primarily from agricultural activities, has been shown to induce changes in microbial populations. This shift can potentially affect human health on a global scale, emphasizing the need for more sustainable use and disposal practices for these compounds (Baran et al., 2011).

Novel Treatment Technologies for PFAS

The structural features of this compound suggest its potential inclusion in the broader category of fluoroalkyl substances, which have been the subject of research for novel treatment technologies. Studies have explored various innovative methods, including sonochemistry and photolysis, to address the challenges posed by the environmental persistence of these compounds. This research direction underscores the need for effective strategies to mitigate the impact of such substances on both the environment and public health (Kucharzyk et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2S/c1-10-6-11(2)9-18(8-10)21(19,20)13-5-3-4-12(7-13)14(15,16)17/h3-5,7,10-11H,6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXIOJSNWIZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)

![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)